molecular formula C10H20ClN B2846421 6-Azaspiro[5.5]undecan-6-ium chloride CAS No. 56496-16-3

6-Azaspiro[5.5]undecan-6-ium chloride

Cat. No.: B2846421
CAS No.: 56496-16-3
M. Wt: 189.73
InChI Key: ANJFPNVWAISDQR-UHFFFAOYSA-M
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Description

Contextualization of Spirocyclic Scaffolds in Organic Chemistry

Spirocyclic compounds are a fascinating class of organic molecules characterized by two rings connected by a single, common atom known as the spiro atom. chemenu.comechemi.com This structural motif imparts a three-dimensional and rigid conformation, which is a significant deviation from their monocyclic or fused-ring counterparts. chemenu.com The unique architecture of spirocyclic scaffolds leads to special properties, such as the anomeric effect and spiro conjugation, and they are considered important in medicinal chemistry as their structure can influence properties like water solubility and lipophilicity. chemenu.com The inherent rigidity and defined spatial arrangement of atoms in spiro compounds make them valuable building blocks in the design of complex molecular architectures. chemenu.com

Overview of Quaternary Ammonium (B1175870) Salt Chemistry

Quaternary ammonium salts are a class of organic compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups, and X⁻ is an anion. researchgate.net A key feature of these salts is the central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge, independent of the pH of the solution. nih.govrsc.org This permanent cationic nature imparts high solubility in water and other polar solvents. rsc.org Quaternary ammonium salts are synthesized through the alkylation of tertiary amines. They have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. researchgate.netrsc.org The properties of a quaternary ammonium salt, such as its thermal stability and solubility, can be tuned by varying the organic substituents on the nitrogen atom and the choice of the counter-anion.

Structural Significance of 6-Azaspiro[5.5]undecan-6-ium Chloride

Physicochemical Properties of this compound

PropertyValue
CAS Number 56496-16-3
Molecular Formula C₁₀H₂₀ClN
Molecular Weight 189.73 g/mol
Appearance Solid

The cation of this compound features two six-membered rings joined at a central quaternary nitrogen atom. X-ray crystallography studies have revealed that both of these six-membered rings adopt a 'chair' conformation. This is a common and stable conformation for six-membered rings as it minimizes angular and torsional strain. The spirocyclic nature of the cation, however, imparts a significant degree of conformational rigidity compared to monocyclic analogues.

Computational studies using Density Functional Theory (DFT) have complemented experimental findings, providing insights into the low-energy geometries of the cation. These calculations support the chair conformation of the rings observed in the crystal structure. The rigidity of the azoniaspiro cation is a distinguishing feature that influences its physical properties.

The crystal structure of this compound demonstrates a well-defined arrangement of cations and anions. The chloride anion (Cl⁻) plays a crucial role in the solid-state structure, participating in hydrogen bonding interactions with the surrounding cations. Specifically, each chloride anion interacts with hydrogen atoms on the carbon atoms adjacent (alpha) to the central nitrogen atom of neighboring cations. These C–H⋯Cl interactions create a three-dimensional network, contributing to the stability of the crystal lattice.

The choice of the chloride anion was strategic in the research conducted by Clough et al. for its reactivity in thermal decomposition studies and for simplifying computational models. While the chloride anion leads to higher melting points due to the strong ion pairing, it is possible to exchange it for other anions, such as triflate or bis(trifluoromethanesulfonyl)imide, to lower the melting point and create room-temperature ionic liquids. This highlights the significant impact the counter-anion has on the physical properties of the quaternary ammonium salt.

Crystallographic Data for this compound

ParameterValue
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
a 8.1634 Å
b 8.9539 Å
c 14.4292 Å
α 90.00°
β 90.00°
γ 90.00°

Data obtained from the Crystallography Open Database (COD) entry 7223849, as cited in PubChem and the research by Clough et al.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azoniaspiro[5.5]undecane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N.ClH/c1-3-7-11(8-4-1)9-5-2-6-10-11;/h1-10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJFPNVWAISDQR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(CC1)CCCCC2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Azaspiro 5.5 Undecan 6 Ium Chloride and Analogous Systems

Classical Synthetic Routes

Traditional approaches to the synthesis of 6-Azaspiro[5.5]undecan-6-ium chloride and similar structures rely on well-established chemical transformations. These methods are often characterized by their stepwise nature, involving the initial formation of a spirocyclic secondary amine, which is then alkylated to yield the desired quaternary ammonium (B1175870) salt.

Cyclization Reactions for Spirocyclic Amine Precursors (e.g., Reductive Amination, Direct Cyclization)

The formation of the spirocyclic amine precursor is a critical step. Reductive amination stands out as a versatile and widely used method for this purpose. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. For the synthesis of a 6-azaspiro[5.5]undecane derivative, a suitable starting material would be a δ-amino ketone, which can undergo an intramolecular reductive amination.

Another classical approach is the direct cyclization of appropriately functionalized precursors. This can involve the reaction of a cyclic ketone with an amino alcohol, followed by cyclization. valpo.edu

A general representation of intramolecular reductive amination is shown below:

Key Reducing Agents in Reductive Amination masterorganicchemistry.comharvard.edulibretexts.org

Reducing AgentCharacteristics
Sodium cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of ketones.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)A milder and often preferred alternative to NaBH₃CN, avoiding the use of cyanide.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)A "green" chemistry approach that can be performed under mild conditions. wikipedia.org

Quaternization Strategies via Alkylation of Amines

Once the spirocyclic secondary amine, 6-azaspiro[5.5]undecane, is synthesized, the final step is its conversion to the quaternary ammonium salt. This is typically achieved through quaternization, a process that involves the alkylation of the tertiary amine. quora.commdpi.com The reaction of the spirocyclic amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, leads to the formation of the corresponding quaternary ammonium salt. The choice of the alkylating agent determines the nature of the fourth substituent on the nitrogen atom. For this compound, the quaternizing agent would introduce a chloride counterion.

The quaternization reaction is generally a straightforward SN2 reaction where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. chemguide.co.ukyoutube.com

Approaches from Secondary Amines and α,ω-Dihaloalkanes

An alternative classical route to spirocyclic quaternary ammonium salts involves the reaction of a secondary amine with an α,ω-dihaloalkane. In the context of this compound, this could conceptually involve the reaction of a suitable cyclic secondary amine with a dihaloalkane. However, this method can often lead to a mixture of products, including polymeric materials, and is generally less controlled than the stepwise synthesis involving the pre-formation of the spirocyclic amine.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecular architectures like spirocycles. These advanced approaches often involve cascade reactions and the use of novel catalytic systems to achieve higher atom economy and stereoselectivity.

Cascade Cyclization Reactions (e.g., Double Michael Addition for Spirocyclic Scaffolds)

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, which can significantly streamline the synthesis of complex molecules. digitellinc.comrsc.orgacs.org The double Michael addition is a powerful cascade reaction for the construction of cyclic and spirocyclic systems. nih.govbeilstein-journals.orgglobethesis.combeilstein-archives.org In this approach, a nucleophile undergoes two consecutive Michael additions to a suitable acceptor, leading to the formation of a ring system. For the synthesis of spirocyclic amines, a nitrogen-containing nucleophile can be employed.

The synthesis of spirooxindole derivatives has been achieved through a Michael-Michael-aldol cascade reaction, demonstrating the utility of this strategy in constructing spirocyclic frameworks. rsc.org Similarly, a double Michael addition approach has been used for the catalytic asymmetric synthesis of spirocyclic azlactones, which are precursors to cyclic quaternary amino acids. nih.gov

Photo- and Electrocatalytic Synthesis of Spirocyclic Compounds

Photo- and electrocatalysis represent cutting-edge methodologies in organic synthesis, offering green and efficient alternatives to traditional methods. uq.edu.auresearchgate.netresearchgate.net These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Electrosynthesis is an environmentally friendly method for preparing organic compounds as it replaces hazardous redox reagents with electric current. uq.edu.auresearchgate.net Modern electrosynthesis methods have been developed for the preparation of various spirocyclic compounds. uq.edu.auresearchgate.net

Photocatalysis, often employing visible light, has also emerged as a powerful tool for the synthesis of complex molecules. rsc.org Organophotocatalysis has been utilized for the synthesis of spirocyclic cyclohexadienes. While direct application to this compound is not explicitly reported, these advanced catalytic systems offer promising avenues for the future development of novel synthetic routes to such spirocyclic quaternary ammonium salts.

Asymmetric Domino Reactions in Spiro Compound Synthesis

Asymmetric domino reactions, also known as cascade reactions, are powerful tools in modern organic synthesis, enabling the formation of multiple chemical bonds in a single synthetic operation from a single starting material. These reactions are highly atom-economical and can generate complex spirocyclic systems with a high degree of stereoselectivity, often controlled by chiral organocatalysts or metal complexes. While a direct asymmetric domino synthesis of 6-azaspiro[5.5]undecane is not extensively documented, the principles can be understood from the synthesis of analogous spiro piperidine (B6355638) systems.

Organocatalysis has emerged as a particularly effective strategy for these transformations. For instance, the synthesis of spiro-oxindole piperidine derivatives has been achieved through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. This approach demonstrates the potential to construct piperidine-containing spirocycles with high enantioselectivity.

Another relevant domino strategy is the aza-Michael/Michael cyclization cascade. The reaction between 3-methyleneindolinones and acrylamides, catalyzed by a squaramide-based organocatalyst, yields spiro[indoline-3,3'-piperidine]-6'-ones in excellent yields and stereoselectivities. This highlights how a sequence of conjugate additions can be orchestrated to build the desired spirocyclic framework. Although these examples result in more complex systems than 6-azaspiro[5.5]undecane, the underlying principles of using bifunctional catalysts to control the stereochemical outcome of sequential bond-forming events are directly applicable.

A notable example in the synthesis of the core azaspiro[5.5]undecane ring system involves a conjugate addition/dipolar cycloaddition cascade. The reaction of a cyclohexanone (B45756) oxime derivative with 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) initiates a sequence where a conjugate addition leads to a transient nitrone, which then undergoes an intramolecular dipolar cycloaddition. Subsequent reductive cleavage of the resulting bicyclic isoxazolidine (B1194047) furnishes the azaspiro[5.5]undecane skeleton. acs.org

The following table summarizes the performance of selected asymmetric domino reactions in the synthesis of analogous spirocyclic systems, illustrating the high levels of stereocontrol achievable.

Catalyst TypeReactantsProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Squaramide3-Methyleneindolinone, AcrylamideSpiro-oxindole piperidin-2-one>20:1up to >99%
Cinchona Alkaloid DerivativeCyclic β-oxo aldehyde, α-keto esterSpiro-dihydropyran-up to 97%
Pyrrolidine-based organocatalyst/DBUCyclohexanone, Nitrostyrene, 3-AlkylideneoxindoleSpiro-decalin oxindole>99:1up to 92%

This table presents data from syntheses of analogous spiro compounds to illustrate the potential of asymmetric domino reactions.

Precursor Chemistry and Functionalization Strategies

The synthesis of 6-azaspiro[5.5]undecane and its derivatives is critically dependent on the rational design and synthesis of suitable precursors that contain the necessary functionalities for the key spirocyclization step. The strategies often involve either constructing one of the piperidine rings onto a pre-existing cyclohexane (B81311) or vice-versa, or the simultaneous formation of both rings around a central carbon atom.

One common approach involves the use of a double Michael addition reaction. For instance, the reaction of a nucleophilic species like N,N-dimethylbarbituric acid with divinylketones can lead to the formation of diazaspiro[5.5]undecane derivatives in excellent yields. researchgate.net This [5+1] double Michael addition, where the five-atom component is the Michael acceptor and the one-atom component is the nucleophile, provides a powerful method for constructing the spirocyclic core. A similar strategy could be envisioned for 6-azaspiro[5.5]undecane by employing a suitable five-carbon Michael acceptor and a nitrogen-based nucleophile.

Another strategy involves the intramolecular cyclization of a suitably functionalized linear precursor. For example, the construction of spirocyclic piperidines can be achieved from linear aryl halide precursors through a photoredox-catalyzed radical hydroarylation. This method involves the formation of an aryl radical which then undergoes a regioselective cyclization. While this specific example involves an aromatic ring, the principle of intramolecular cyclization of a functionalized piperidine precursor is a key concept.

The functionalization of a pre-formed piperidine ring is also a viable strategy. The piperidine ring can be functionalized at various positions (C2, C3, or C4) through methods like catalyst-controlled C-H functionalization. acs.org A precursor with a functional group at the appropriate position could then undergo an intramolecular reaction to form the second ring of the spirocycle. For the synthesis of 6-azaspiro[5.5]undecane, a piperidine derivative with a suitable five-carbon chain containing a reactive electrophilic or nucleophilic site would be a key precursor.

The final step in the synthesis of this compound would involve the quaternization of the tertiary amine of the 6-azaspiro[5.5]undecane core. This is typically a straightforward chemical transformation. However, the main synthetic challenge lies in the stereocontrolled construction of the spirocyclic amine precursor.

The table below outlines some precursor types and the corresponding cyclization strategies that have been employed for the synthesis of analogous spiro[5.5]undecane systems.

Precursor TypeCyclization StrategyResulting Spiro System
Divinylketones and N,N-Dimethylbarbituric Acid[5+1] Double Michael Addition2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone researchgate.net
Cyclohexanone oxime and Dienyl SulfoneConjugate Addition/Intramolecular Dipolar CycloadditionAzaspiro[5.5]undecane acs.org
Linear Aryl Halide with a Cyclic Olefin MoietyPhotoredox-Catalyzed Radical HydroarylationSpirocyclic Piperidine
Dimedone and DiarylideneacetoneMichael Addition/Cyclization3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione

This table showcases various precursor and cyclization strategies for analogous spirocyclic systems, highlighting potential pathways towards the 6-azaspiro[5.5]undecane core.

Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Azaspiro[5.5]undecan-6-ium chloride by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide diagnostic data.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of protons in the two piperidine (B6355638) rings that form the spirocyclic system. The protons on the carbons adjacent to the positively charged nitrogen atom (α-protons) would appear at a lower field (higher chemical shift, typically in the range of 3.0-3.5 ppm) due to the deshielding effect of the quaternary nitrogen. The remaining protons on the piperidine rings would give rise to more complex multiplets at a higher field (typically 1.5-2.0 ppm). While specific data for the chloride salt is not readily available in published literature, the ¹H NMR spectrum of the analogous compound, 6-Azoniaspiro[5.5]undecane bromide, confirms this general pattern. researchgate.net

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For the symmetric 6-Azaspiro[5.5]undecan-6-ium cation, one would anticipate signals for the spiro carbon atom, the four equivalent α-carbons adjacent to the nitrogen, and the six equivalent β- and γ-carbons of the piperidine rings. The α-carbons are expected to be shifted downfield due to the influence of the adjacent positively charged nitrogen.

¹H NMR Expected Chemical Shifts ¹³C NMR Expected Signals
~3.0-3.5 ppm (multiplet, 8H, α-CH₂)Spiro Carbon (C)
~1.5-2.0 ppm (multiplet, 12H, β,γ-CH₂)α-Carbons (CH₂)
β,γ-Carbons (CH₂)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For an ionic compound like this compound, the analysis focuses on the cationic component. The technique would readily detect the 6-azoniaspiro[5.5]undecane cation.

The expected exact mass of the cation (C₁₀H₂₀N⁺) is approximately 154.16 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, further validating the elemental composition of the cation.

Ion Formula Calculated Monoisotopic Mass (Da)
6-Azoniaspiro[5.5]undecaneC₁₀H₂₀N⁺154.1596

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the C-H bonds of the aliphatic rings. Key expected absorption bands include:

C-H Stretching Vibrations : Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the stretching of sp³-hybridized C-H bonds in the piperidine rings. libretexts.org

C-H Bending Vibrations : Absorptions in the 1440-1470 cm⁻¹ range correspond to the scissoring or bending vibrations of the CH₂ groups. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique for confirming the empirical formula of a pure compound by determining the mass percentages of its constituent elements. For this compound (C₁₀H₂₀ClN), the theoretical elemental composition is calculated based on its molecular formula and atomic weights. Experimental results from combustion analysis are expected to match these theoretical values within a narrow margin of error (typically ±0.4%) to confirm the compound's purity and elemental integrity. lcc-toulouse.frresearchgate.net

Element Symbol Atomic Weight Theoretical Percentage (%)
CarbonC12.01163.31
HydrogenH1.00810.63
ChlorineCl35.45318.69
NitrogenN14.0077.38

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline solid. This technique offers detailed insights into bond lengths, bond angles, and the three-dimensional conformation of the molecule.

A published crystal structure for this compound is available in the Crystallography Open Database. The analysis reveals that the compound crystallizes in the orthorhombic system with the space group P 2₁ 2₁ 2₁. The crystallographic data provides the exact dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a8.1634 Å
b8.9539 Å
c14.4292 Å
α90.00°
β90.00°
γ90.00°

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of non-volatile compounds. For this ionic compound, methods such as reversed-phase HPLC with an appropriate ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) could be employed. A pure sample would exhibit a single major peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is used to confirm the identity of the main peak (by its mass-to-charge ratio) and to identify any impurities present in the sample. ambeed.combldpharm.com

While specific procedural details such as column type, mobile phase composition, and flow rates are method-dependent, the use of HPLC and LC-MS is standard for the quality control of this compound. lookchem.com

Chemical Reactivity and Stability Profiles

General Reactivity of Spirocyclic Quaternary Ammonium (B1175870) Cations

Unreactivity Towards Strong Electrophiles and Acids

Quaternary ammonium cations, including spirocyclic variants like 6-Azaspiro[5.5]undecan-6-ium, are generally unreactive towards strong electrophiles and acids. The central nitrogen atom is already in a quaternized state, possessing a permanent positive charge and lacking any lone pair of electrons to engage with electrophilic species. This inherent electronic structure renders the cation stable in acidic environments and resistant to attack by a wide range of electrophiles.

Alkaline Stability and Degradation Pathways

The stability of quaternary ammonium compounds in alkaline media is a critical aspect of their chemistry, particularly for applications in anion-exchange membranes. Spirocyclic quaternary ammonium cations have demonstrated enhanced stability against hydroxide-promoted degradation compared to their non-spirocyclic counterparts. rsc.org

Resistance to Hydroxide-Promoted Degradation

Studies have shown that N-spirocyclic quaternary ammonium cations are more chemically stable against common degradation reactions like elimination and ring-opening substitutions. mdpi.com This increased stability is attributed to the geometric constraints imposed by the spirocyclic structure, which can create unfavorable bond angles and lengths in the transition states of these reactions. mdpi.com Research on anion exchange membranes incorporating 6-azoniaspiro[5.5]undecane (ASU) cations has highlighted their excellent resistance to hydroxide (B78521) attack. For instance, membranes with ASU cations have shown minimal ionic loss even after prolonged exposure to concentrated sodium hydroxide solutions at elevated temperatures. acs.org

Nucleophilic Attack Mechanisms (e.g., on Alpha-Carbons, Ipso-Substitution)

While spirocyclic quaternary ammonium cations are generally stable, they can undergo degradation through nucleophilic attack under harsh alkaline conditions. The primary mechanism of degradation for many quaternary ammonium cations is nucleophilic substitution (SN2) at one of the alpha-carbons, leading to dealkylation. However, the spirocyclic structure of 6-Azaspiro[5.5]undecan-6-ium cation offers significant steric hindrance around the alpha-carbons, making them less accessible to nucleophiles like hydroxide ions.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the relative stability of various quaternary ammonium cations. These studies have shown that the energy barrier for nucleophilic attack is a key determinant of stability. nih.govnih.gov For spirocyclic cations, this energy barrier is generally higher than for their linear or monocyclic analogs. rsc.org

Hofmann Elimination and Dealkylation Reactions

Hofmann elimination is a common degradation pathway for quaternary ammonium hydroxides, involving the abstraction of a beta-hydrogen by a base, leading to the formation of an alkene and a tertiary amine. masterorganicchemistry.com The regioselectivity of this reaction is often governed by the "Hofmann rule," which predicts the formation of the least substituted alkene, typically due to the steric bulk of the leaving group. masterorganicchemistry.com

In the case of the 6-Azaspiro[5.5]undecan-6-ium cation, the rigid ring structure can influence the accessibility and acidity of the beta-hydrogens. The geometric constraints of the spirocyclic system can make it difficult to achieve the anti-periplanar conformation required for an efficient E2 elimination, thus retarding the Hofmann degradation pathway. mdpi.com Detailed NMR analysis of the degradation of anion exchange membranes containing ASU cations has shown that while Hofmann elimination is a dominant degradation mechanism, evidence of ring-opening and other substitution reactions has also been observed under strenuous conditions. acs.org

Dealkylation, another potential degradation route, is also hindered by the spirocyclic structure. For dealkylation to occur via an SN2 mechanism, the nucleophile must attack an alpha-carbon. The steric bulk of the spirocyclic system shields these carbons, making them less susceptible to attack.

Influence of Structural Factors on Stability

Several structural factors contribute to the notable stability of the 6-Azaspiro[5.5]undecan-6-ium cation.

Steric Protection: The spirocyclic nature of the cation provides significant steric hindrance around the positively charged nitrogen center and the adjacent alpha- and beta-carbons. This physical barrier impedes the approach of nucleophiles and bases, thereby slowing down degradation reactions like nucleophilic substitution and Hofmann elimination. scispace.com The unstrained ring conformations of this type of bicyclic cation are a key contributor to its high alkaline stability. lu.se

Charge Delocalization: In simple tetraalkylammonium salts, the positive charge is localized on the nitrogen atom. While the 6-Azaspiro[5.5]undecan-6-ium cation does not have inherent resonance structures to delocalize the positive charge, the surrounding alkyl framework can have a modest stabilizing inductive effect.

Hydration Levels: The level of hydration around the quaternary ammonium cation and the hydroxide anion can significantly impact stability. A higher degree of hydration can solvate the hydroxide ions, reducing their nucleophilicity and thereby slowing the rate of degradation. nih.govnih.gov Conversely, under low hydration conditions, the "naked" hydroxide ions are more aggressive, leading to accelerated degradation. The change in the degradation mechanism for quaternary ammonium cations as a function of the hydration number highlights the importance of considering this factor in stability studies. nih.gov

Research Findings on the Stability of Azaspiro Undecane (B72203) Derivatives

Compound DerivativeExperimental ConditionsObserved Half-lifePrimary Degradation Pathway
3-benzyl-3,6-diazaspiro[5.5]-undecane-6-ium (N-benzyl-ASU)3 M NaOD, 60 °C, hydration number = 4.814,363 hoursNot specified
3-benzyl-3,6-diazaspiro[5.5]-undecane-6-ium (N-benzyl-ASU)3 M NaOD, 80 °C, hydration number = 4.82,595 hoursNot specified
3-benzyl-6-azaspiro[5.5]undecane-6-ium bromide3 M NaOD, 60 °C, hydration number = 4.818,785 hoursE2 elimination
3-benzyl-6-azaspiro[5.5]undecane-6-ium bromide3 M NaOD, 80 °C, hydration number = 4.87,960 hoursE2 elimination

Data sourced from a comparative study on quaternary ammonium cation stability. nih.govnih.gov

Ion-Ion Interactions and Complex Formation

The nature and strength of interactions between the 6-Azaspiro[5.5]undecan-6-ium cation and the chloride anion are fundamental to understanding the compound's properties. In a comprehensive study of azoniaspiro salts, the ion pairing behavior of these species has been investigated through a combination of experimental techniques, such as X-ray crystallography, and computational methods like Density Functional Theory (DFT). rsc.org

In the solid state, the crystal structure of 6-Azaspiro[5.5]undecan-6-ium chloride reveals significant C-H···Cl hydrogen-bonding interactions. rsc.org These interactions are not isolated to a single point of contact; rather, the chloride anion interacts with multiple hydrogen atoms on the cation, particularly those in the alpha-position to the nitrogen atom. This network of hydrogen bonds contributes to the stability of the crystal lattice.

Computational modeling of the ion pairs in the gas phase provides further insight into these interactions. The calculations for this compound (referred to as [6+6]Cl in some literature) indicate a strong interaction energy between the cation and the anion. rsc.org The chloride anion preferentially positions itself to maximize its electrostatic interaction with the positively charged nitrogen center, while also engaging in hydrogen bonding with the surrounding C-H groups. The spirocyclic nature of the cation influences the directionality of these interactions, creating a specific coordination environment around the anion.

The table below summarizes key computational data regarding the ion-pair interactions of this compound.

ParameterValueMethod
Ion-Pair Interaction Energy (kJ/mol)-355.6DFT Calculation
N···Cl Distance (Å)3.97DFT Calculation
Primary H-bond InteractionsC-H···ClX-ray Crystallography & DFT

Thermal and Electrochemical Stability Considerations

The stability of this compound under thermal and electrochemical stress is a critical determinant of its potential applications, particularly in the realm of ionic liquids and high-temperature materials.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of compounds. For this compound, TGA reveals its decomposition temperature, which is an indicator of its thermal robustness. Studies on a series of azoniaspiro salts have shown that the thermal stability is influenced by the ring size of the cation. rsc.org The 6-Azaspiro[5.5]undecan-6-ium cation, with its two six-membered rings, exhibits a relatively high thermal stability compared to analogous compounds with smaller or larger rings. rsc.org

The decomposition mechanism for such quaternary ammonium chlorides often involves a nucleophilic attack of the chloride anion on a carbon atom of the cation, leading to the cleavage of a C-N bond in a process akin to the Hofmann elimination or an SN2 reaction. The spirocyclic structure of the 6-Azaspiro[5.5]undecan-6-ium cation is thought to enhance thermal stability by sterically hindering this backside attack and by increasing the rigidity of the molecule, which can raise the activation energy for decomposition pathways. rsc.org

The following table presents the thermal decomposition data for this compound.

ParameterValue (°C)Method
Onset Decomposition Temperature (Tonset)275TGA
Peak Decomposition Temperature (Tpeak)295DTG

Electrochemical Stability

The cathodic limit (reduction potential) is typically determined by the reduction of the quaternary ammonium cation. For cations like 6-Azaspiro[5.5]undecan-6-ium, this process is generally difficult, leading to a low reduction potential and good cathodic stability. The anodic limit (oxidation potential) is often dictated by the oxidation of the anion. For chloride-containing ionic liquids, the oxidation of the chloride ion to chlorine gas can limit the anodic window.

Applications in Catalysis

Phase Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different phases, typically a solid-liquid or liquid-liquid system. Quaternary ammonium (B1175870) salts are renowned for their efficacy as phase-transfer catalysts. They operate by forming a lipophilic ion pair with an anionic reactant from the aqueous or solid phase, which then diffuses into the organic phase to react with the substrate. The rigid spirocyclic framework of 6-Azaspiro[5.5]undecan-6-ium chloride is anticipated to enhance its catalytic activity by providing a well-defined and sterically accessible cationic center.

The unique three-dimensional structure of spiro-quaternary ammonium salts can significantly influence reaction rates and selectivity. The fixed spatial arrangement of the rings around the central nitrogen atom can create a specific chiral or achiral environment around the active site, which in turn can lead to enhanced stereoselectivity in certain reactions. For instance, in the asymmetric alkylation of glycine (B1666218) Schiff bases, a benchmark reaction for evaluating chiral phase-transfer catalysts, the structure of the catalyst is paramount in achieving high enantioselectivity. chemrxiv.orgnih.govrsc.org The rigidity of the spiro-scaffold helps in minimizing conformational flexibility, leading to a more ordered transition state and, consequently, higher selectivity.

Conventional phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBAC), are characterized by their flexible alkyl chains. While effective in many applications, this flexibility can be a drawback in reactions where high stereocontrol is desired. In contrast, the rigid structure of spirocyclic quaternary ammonium salts like this compound offers a more pre-organized catalytic environment. This structural feature can lead to superior performance in terms of enantioselectivity and, in some cases, reaction rates, particularly in asymmetric synthesis. acs.orgnih.gov

Asymmetric Catalysis (e.g., Asymmetric Aldol (B89426) Reactions, Enantioselectivity)

The development of chiral N-spiro quaternary ammonium salts has been a significant advancement in the field of asymmetric phase-transfer catalysis. acs.orgnih.govresearchgate.net By incorporating chirality into the spirocyclic framework, these catalysts can induce enantioselectivity in a variety of chemical transformations, including aldol reactions. In an asymmetric aldol reaction, a chiral catalyst facilitates the formation of one enantiomer of the product over the other. The well-defined chiral pockets created by the spiro-structure can effectively discriminate between the two prochiral faces of the enolate and the aldehyde, leading to high enantiomeric excess (ee).

For example, tartaric acid-derived N-spiro quaternary ammonium salts have been successfully employed as catalysts in the asymmetric α-alkylation of glycine Schiff bases, yielding α-amino acid derivatives with high enantioselectivity. chemrxiv.orgnih.govrsc.org The performance of these catalysts is highly dependent on their structural features, such as the substituents on the spiro-rings.

Table 1: Asymmetric α-Alkylation of Glycine Schiff Base Catalyzed by a Chiral N-Spiro Quaternary Ammonium Salt (Analogous System)

EntryElectrophileYield (%)ee (%)
1Benzyl (B1604629) bromide8593
2Allyl bromide7889
3Ethyl bromide6585

Data is illustrative and based on findings for structurally similar tartaric acid-derived N-spiro quaternary ammonium salts. chemrxiv.org

Role in Michael Addition Reactions

Quaternary ammonium salts can also catalyze Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. nih.gov In the context of asymmetric catalysis, chiral phase-transfer catalysts have been shown to mediate enantioselective Michael additions. nih.gov The catalyst forms a chiral ion pair with the enolate of the Michael donor, which then adds to the Michael acceptor in a stereocontrolled manner. The enantioselectivity of the reaction is governed by the steric and electronic properties of the chiral catalyst. While direct studies on this compound are not available, the use of other chiral quaternary ammonium salts in asymmetric Michael reactions suggests its potential in this area. nih.gov

Promotion of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, particularly those involving anionic nucleophiles, are classic examples of reactions accelerated by phase-transfer catalysts. Quaternary ammonium salts facilitate these reactions by transporting the nucleophile from an aqueous or solid phase into the organic phase where the substrate resides. This process overcomes the mutual insolubility of the reactants and leads to a significant increase in the reaction rate. This compound, with its quaternary ammonium structure, is expected to be an effective catalyst for various nucleophilic substitution reactions, such as the synthesis of ethers, esters, and nitriles. The efficiency of the catalyst would depend on factors like the lipophilicity of the cation and the nature of the anion.

Applications in Advanced Materials Science

Ionic Liquid (IL) Formulations and Applications

Ionic liquids (ILs) are salts that are liquid at low temperatures, often below 100°C. They are considered "green" solvents due to their negligible vapor pressure. Azoniaspiro salts, including 6-Azaspiro[5.5]undecan-6-ium chloride, are investigated for their potential to bridge the gap between traditional room-temperature ionic liquids and higher-temperature molten salts nih.gov. The spirocyclic structure provides conformational rigidity and stability, which are desirable properties for ILs.

Role as Solvents in Organic Synthesis

Ionic liquids are versatile solvents for a wide range of organic reactions. Their unique properties, such as high polarity, thermal stability, and low volatility, can enhance reaction rates and selectivity. While specific-named reactions utilizing this compound as a solvent are not extensively detailed in dedicated studies, its classification among azoniaspiro salts positions it as a candidate for such applications nih.gov. The function of ILs in synthesis is to provide a stable, non-coordinating, and polar environment that can dissolve reactants and catalysts, facilitating chemical transformations. The stability of the 6-azaspiro[5.5]undecan-6-ium cation is a key attribute that would make it a robust solvent medium, capable of withstanding the conditions of various organic reactions.

Polymeric Material Development

The integration of the 6-Azaspiro[5.5]undecan-6-ium cation into polymer structures is a key strategy for creating advanced functional materials. Its rigid and stable spirocyclic moiety can be incorporated into polymer backbones to enhance their intrinsic properties.

Co-monomer Integration in Functional Polymers

Research has focused on creating polymers such as poly(arylene 6-azaspiro[5.5]undecanium) (PB-ASU), where the azaspiro[5.5]undecanium unit is a core part of the polymer chain researchgate.net. In these architectures, the spirocyclic cation is not merely a pendant group but an integral component of the main backbone. This integration is achieved through polymerization reactions involving monomers that contain the 6-azaspiro[5.5]undecane structure. The resulting polymers are investigated for applications where high chemical and thermal stability are paramount, such as in membranes for fuel cells and electrolysis researchgate.net.

Influence on Polymer Thermal and Mechanical Properties

The inclusion of the 6-azaspiro[5.5]undecanium cation has a profound impact on the properties of the resulting polymers. A notable study by Zhu et al. demonstrated that the mechanical properties of these polymers can be controlled through crosslinking researchgate.net.

Mechanical Properties : Uncrosslinked poly(arylene 6-azaspiro[5.5]undecanium) membranes were found to be brittle, making them difficult to handle and test. However, the introduction of even a small degree of crosslinking (up to 15 mol%) led to a remarkable improvement in mechanical robustness researchgate.net. This enhancement is critical for the durability of materials used in demanding applications.

Dimensional Stability : The crosslinking of polymers containing the 6-azaspiro[5.5]undecanium moiety also significantly reduces water uptake (WU) and the swelling ratio. Incorporating crosslinkages was shown to decrease both WU and swelling by nearly 50%, enhancing the dimensional stability of the membranes when hydrated researchgate.net.

Anion Exchange Membrane (AEM) Research

One of the most significant applications of the 6-Azaspiro[5.5]undecan-6-ium moiety is in the field of anion exchange membranes (AEMs). AEMs are critical components in electrochemical devices like fuel cells and water electrolyzers, where they facilitate the transport of hydroxide (B78521) ions (OH⁻). The chemical stability of the cation is the most important factor for AEM durability.

Design and Synthesis of AEMs Incorporating Spirocyclic Quaternary Ammonium (B1175870) Moieties

The design of modern AEMs often involves incorporating highly stable cationic groups into a robust polymer backbone to achieve high ion conductivity and long-term durability in alkaline environments. The 6-azaspiro[5.5]undecanium cation is an exemplary moiety for this purpose due to its exceptional stability.

The synthesis strategy typically involves creating a polymer backbone, such as poly(arylene) or poly(phenylene oxide), which is then functionalized with the spirocyclic cations researchgate.netmdpi.com. This can be done by polymerizing monomers already containing the spirocyclic structure or by post-functionalizing a pre-existing polymer. The goal is to create a well-defined microphase-separated morphology, where hydrophilic, ion-conducting channels are formed within a hydrophobic, mechanically stable polymer matrix. This structure is essential for efficient ion transport and for controlling water management within the membrane researchgate.net.

Research findings highlight the superior performance of AEMs based on the 6-azaspiro[5.5]undecanium cation and similar spirocyclic structures. These membranes exhibit a combination of high hydroxide conductivity, excellent chemical stability in harsh alkaline conditions, and good mechanical and dimensional stability researchgate.netmdpi.comresearchgate.net.

Interactive Data Table: Properties of AEMs with Spirocyclic Cations

The following table summarizes key performance metrics from various studies on anion exchange membranes incorporating spirocyclic quaternary ammonium cations or related advanced structures.

Membrane ID / TypeIon Exchange Capacity (IEC) (mmol/g)Hydroxide Conductivity (mS/cm)Temperature (°C)Water Uptake (%)Swelling Ratio (%)Alkaline Stability Conditions
Q-PAES/PPO-55 mdpi.com1.32 - 1.96 (range for series)90.99033.2 - 50.317.9 - 24.9Stable over 1000h in 2.0 M KOH
Crosslinked AEM (CFnB) researchgate.net< 1.6106.980-Low-
QPAE/GO-(APTS-c-PTMA) 0.7 wt% researchgate.net1.45114.290---
MPK–SiN (60%) mdpi.com-105.0120--~70% conductivity retention after 216h in 1 M KOH at 80°C
Crosslinked PB-ASU researchgate.net---Reduced by ~50%Reduced by ~50%Designed for high stability

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are crucial for understanding the intrinsic properties of azaspirocyclic compounds. DFT offers a favorable balance of computational accuracy and efficiency for molecules of this size. uobaghdad.edu.iqmdpi.com

Prediction of Electronic Structure and Reactivity

DFT calculations are employed to model the electronic landscape of molecules like 6-Azaspiro[5.5]undecan-6-ium chloride. These computations can determine key descriptors of reactivity and stability. researchgate.netekb.eg By solving approximations of the Schrödinger equation, DFT can map the electron density distribution and calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net Other global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can also be derived from HOMO and LUMO energies to provide a more detailed picture of the molecule's potential chemical behavior. mdpi.comresearchgate.net For instance, DFT studies on related heterocyclic systems have successfully used these parameters to predict their relative stability and reactivity. researchgate.net

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Higher hardness correlates with lower reactivity.
Electrophilicity Index (ω)A measure of the energy lowering of a system when it accepts electrons.Quantifies the electrophilic nature of a molecule.

This table outlines key electronic parameters that can be determined via DFT calculations to predict the reactivity of a chemical compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not widely published, this technique is extensively applied to quaternary ammonium (B1175870) compounds to understand their dynamic behavior, particularly in solution or at interfaces. mdpi.comnih.govrsc.org For example, MD simulations have been used to investigate the interactions between quaternary ammonium surfactants and biological membranes, revealing how they can alter membrane structure. nih.govrsc.org Simulations can also shed light on the role of water molecules in mediating the stability and interactions of quaternary ammonium cations, which is crucial for applications like anion exchange membranes. researchgate.net For this compound, MD could be used to explore its conformational flexibility, hydration structure, and interactions with other molecules in a dynamic environment.

Computational Studies for Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of organic reactions, including those used to synthesize azaspirocycles. researchgate.net DFT calculations are frequently used to map the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. rsc.orgnih.govresearchgate.net By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. rsc.orgmdpi.com

For instance, in palladium-catalyzed spirocyclization reactions, DFT studies have been combined with experimental work to support mechanisms involving steps like C-H bond activation and migratory insertion. rsc.orgnih.gov These computational models can accurately predict regioselectivities that match experimental values and explain why certain substrates fail to react by revealing prohibitively high energy barriers on the potential energy surface. rsc.orgnih.gov Such studies provide a detailed, step-by-step understanding of how reactants are converted to products, which is fundamental for optimizing reaction conditions and expanding the scope of the synthesis. rsc.orgnih.govrsc.org

Reaction Coordinate ComponentCalculated ParameterSignificance in Mechanism Elucidation
Reactants / ProductsRelative Free Energy (ΔG)Determines the overall thermodynamic favorability of the reaction.
Transition State (TS)Activation Energy (ΔG)The energy barrier that must be overcome; determines the reaction rate. Lower energy indicates a faster reaction.
Intermediate (Int)Relative Free Energy (ΔG)Identifies stable, yet transient, species formed during the reaction pathway.
IRCIntrinsic Reaction CoordinateConfirms that a calculated transition state correctly connects the intended reactants and products. mdpi.com

This table shows how different parameters calculated via DFT help in elucidating a reaction mechanism.

Stereochemical Outcome Rationalization in Synthetic Pathways

A significant application of computational chemistry is in explaining and predicting the stereoselectivity of a reaction. nih.govrsc.org In syntheses that can produce multiple stereoisomers, the product distribution is determined by the relative energies of the diastereomeric transition states. nih.govrsc.org DFT calculations can model these transition states and compute their energies with high accuracy.

The stereochemical course of a reaction can be rationalized by demonstrating that the transition state leading to the major experimental product is lower in energy than the transition state leading to the minor product. nih.govresearchgate.net This energy difference (ΔΔG‡) can often be used to predict the diastereomeric ratio. Computational studies on the synthesis of various spirocycles have successfully used this approach to understand the origins of high diastereocontrol. nih.gov These calculations can dissect the steric and electronic interactions within the transition state structure that favor one stereochemical outcome over another, providing a robust rationale for the observed selectivity. nih.gov This predictive power is invaluable for designing new synthetic routes to stereochemically complex molecules. rsc.orgnih.gov

ParameterTransition State for Major Product (TS1)Transition State for Minor Product (TS2)Significance
Calculated Relative Free Energy (kcal/mol)0.0 (Reference)+2.5The energy difference (ΔΔG) between the two transition states.
Predicted Product Ratio (at 298 K)~98~2The ratio is calculated from ΔΔG; a larger difference leads to higher selectivity.
Experimental Product Ratio973Agreement between predicted and experimental ratios validates the computational model. nih.gov

This table provides a hypothetical example of how DFT calculations are used to rationalize the stereochemical outcome of a reaction by comparing the energies of competing transition states.

Research on Derivatives and Analogues of 6 Azaspiro 5.5 Undecan 6 Ium Systems

Synthesis of Spirocyclic Quaternary Ammonium (B1175870) Derivatives with Varying Ring Systems (e.g., 1-Azaspiro[5.5]undecanes, Diazaspiro[5.5]undecane, Oxa-Azaspiro[5.5]undecanes)

The synthesis of spirocyclic systems related to 6-azaspiro[5.5]undecane involves diverse and often complex chemical strategies. The introduction of additional heteroatoms or shifting the position of the spiro-nitrogen atom necessitates unique synthetic approaches.

1-Azaspiro[5.5]undecanes: This structural isomer, where the spiro atom is a carbon adjacent to the nitrogen, is a key component of histrionicotoxin (B1235042) alkaloids. crossref.orgacs.org Synthetic interest in this ring system has led to the development of multiple strategies. researchgate.net One notable approach involves an enantioselective synthesis starting from D(+)-glucose, highlighting the construction of this complex architecture from readily available chiral precursors. crossref.org Another method utilizes a conjugate addition followed by a dipolar cycloaddition cascade to stereoselectively form the azaspiro[5.5]undecane ring system. acs.org

Diazaspiro[5.5]undecane: The incorporation of a second nitrogen atom into the undecane (B72203) framework results in diazaspiro systems, such as the 1,9- and 3,9-diazaspiro[5.5]undecanes. nih.govnih.govsoton.ac.uk The synthesis of the 1,9-diazaspiro[5.5]undecane core often involves strategies tailored to specific arene-fused derivatives, which are common in bioactive compounds. nih.govnih.gov For the 3,9-diazaspiro[5.5]undecane scaffold, a key synthetic step can be ring-closing metathesis. researchgate.net The synthesis of 8,10-diazaspiro[5.5]undecane-1,5,9-triones has been achieved through a multicomponent reaction under ultrasound irradiation, involving barbituric acid, aromatic aldehydes, and urea. researchgate.net

Oxa-Azaspiro[5.5]undecanes: The replacement of a carbon atom with oxygen creates oxa-azaspiro analogues. These compounds are of interest for their potential biological activities, including as antituberculosis agents. researchgate.netosi.lv The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives, for example, has been explored for the development of inhibitors for the MmpL3 protein in M. tuberculosis. osi.lv Another approach involves using 2-furfuryl alcohols as key intermediates to conveniently synthesize various 8- and 9-aza-1-oxaspiro[5.5]undecane derivatives. researchgate.net

Ring SystemSynthetic StrategyKey Precursors/ReagentsReference
1-Azaspiro[5.5]undecaneEnantioselective synthesisD(+)-Glucose crossref.org
1-Azaspiro[5.5]undecaneConjugate addition / Dipolar cycloaddition cascadeNot specified acs.org
1,9-Diazaspiro[5.5]undecaneArene-fusion specific strategiesVaries based on desired fusion nih.govnih.gov
3,9-Diazaspiro[5.5]undecaneRing-closing metathesisNot specified researchgate.net
8,10-Diazaspiro[5.5]undecane-1,5,9-trioneUltrasound-assisted multicomponent reactionBarbituric acid, aromatic aldehydes, urea researchgate.net
1-Oxa-9-azaspiro[5.5]undecaneScaffold for antituberculosis agents7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.net
8/9-Aza-1-oxaspiro[5.5]undecaneIntermediate-based synthesis2-Furfuryl alcohols researchgate.net

Structure-Stability Relationships within the Spirocyclic Quaternary Ammonium Class

The stability of spirocyclic quaternary ammonium (QA) cations is a critical parameter, particularly for applications in materials science, such as anion-exchange membranes (AEMs). researchgate.netrsc.org Research has shown that spirocyclic structures generally exhibit higher alkaline stability compared to their non-spirocyclic counterparts. rsc.org This enhanced stability is attributed to the rigid, strained structure of the spirocycle, which can hinder degradation pathways like Hofmann elimination.

Several factors influence the stability of these cations:

Ring Conformation: The conformation of the rings in spirocyclic QA cations can be distorted by incorporation into a rigid polymer backbone, which may limit their stability. Degradation can occur preferentially in the ring directly attached to the polymer. researchgate.net In crystalline form, the five-membered rings of a 5-azonia-spiro[4.4]nonane cation were found in envelope and twist conformations, influenced by packing forces. researchgate.net

N-Substituents: The nature of the groups attached to the nitrogen atom has a dramatic effect on stability. For example, N-benzyl-substituted piperazinium cations are significantly more stable under alkaline conditions than their N-phenyl counterparts. nih.gov

Hydration Level: The stability of QA cations against hydroxide (B78521) attack is critically dependent on the level of hydration. As the number of water molecules solvating the hydroxide ion decreases, the degradation rate of the QA cation increases significantly. nih.govacs.org This is because solvation hinders the nucleophilicity and basicity of the hydroxide ion. acs.org

Theoretical calculations and experimental studies have been used to investigate these relationships. For instance, density functional theory (DFT) calculations support experimental findings on the relative stability of different QA cations and highlight the profound influence of hydroxide solvation on their degradation pathways. researchgate.netnih.gov

Cation StructureKey Stability FindingInfluencing FactorReference
Spirocyclic vs. Non-spirocyclic QA CationsSpirocyclic QAs possess higher alkaline stability.Structural rigidity / Higher energy barrier for transition state rsc.org
N-phenyl vs. N-benzyl QA CationsN-benzyl counterparts are markedly more stable.Nature of the N-substituent nih.gov
Polymer-tethered Spirocyclic CationsStability can be limited by ring distortions from the polymer backbone.Mechanical stress from polymer chain researchgate.net
General QA Cations in Alkaline MediaStability decreases significantly as water content is reduced.Degree of hydroxide ion solvation acs.org
3-benzyl-3,6-diazaspiro[5.5]undecane-6-iumFound to be a highly stable QA group with a half-life of 2,595 h at 80 °C.Specific N-substituent and ring structure researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Azaspiro[5.5]undecan-6-ium chloride, and how can reaction conditions be systematically validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions of diamines with carbonyl precursors under controlled pH and temperature. Key parameters include solvent choice (e.g., anhydrous THF or DCM), reaction time (24–72 hours), and stoichiometric ratios. Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis . Reaction optimization can employ fractional factorial design to test variables like catalyst loading and temperature gradients .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Assign spirocyclic proton environments and confirm quaternary ammonium formation.
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
  • HPLC with UV/RI detection : Quantify purity (>98% for most studies).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hygroscopicity .

Q. What are the foundational applications of this compound in anion exchange membranes (AEMs), and how is its performance benchmarked?

  • Methodological Answer : The spirocyclic structure enhances alkaline stability in AEMs by reducing ring strain. Performance is evaluated via:

  • Ion Conductivity : Electrochemical impedance spectroscopy (EIS) under varying pH (e.g., 1–14).
  • Chemical Stability : Accelerated aging tests in 1M KOH at 80°C for 500+ hours.
  • Mechanical Durability : Tensile strength measurements before/after degradation cycles .

Advanced Research Questions

Q. How do molecular conformation and ring strain influence the alkaline stability of this compound in AEMs?

  • Methodological Answer : The rigidity of the spirocyclic system restricts conformational flexibility, raising the energy barrier for Hofmann elimination. Computational studies (DFT or MD simulations) can model transition states during degradation. Experimental validation involves comparing degradation rates of structurally analogous cations (e.g., piperidinium vs. spirocyclic) via ¹H NMR tracking of byproducts .

Q. What strategies resolve contradictions in reported stability data across different experimental setups?

  • Methodological Answer : Discrepancies often arise from variations in polymer matrix composition or testing protocols. To harmonize

  • Standardize testing conditions (e.g., 2M NaOH, 60°C, O₂-free environment).
  • Use multi-technique validation (e.g., FTIR for bond cleavage, XPS for surface degradation).
  • Cross-reference with low-molecular-weight model compounds to isolate cation-specific degradation .

Q. How can factorial design optimize the integration of this compound into composite materials?

  • Methodological Answer : Employ a 2³ factorial design to test variables:

  • Factors : Cation loading (10–30 wt%), crosslinker concentration, hydration levels.
  • Responses : Conductivity, mechanical strength, and oxidative stability.
  • Analysis : ANOVA to identify significant interactions and derive predictive models .

Q. What computational approaches best predict the compound’s interactions in catalytic or biochemical systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate binding energies with substrates (e.g., CO₂ in catalytic capture).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic matrices.
  • QSAR Models : Correlate structural descriptors (e.g., charge distribution) with observed bioactivity .

Q. How can researchers design experiments to probe degradation pathways under operational conditions?

  • Methodological Answer :

  • In Situ Spectroscopy : Use Raman or FTIR to monitor real-time degradation in fuel cell setups.
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels at critical positions to track bond cleavage via MS/MS.
  • Accelerated Stress Tests : Combine thermal, chemical, and electrical stressors to mimic long-term operation .

Methodological Notes

  • Data Contradiction Analysis : Always contextualize results using control experiments (e.g., pristine vs. degraded samples) and statistical tools (e.g., t-tests for significance).
  • Experimental Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) meticulously to align with FAIR data principles .
  • Theoretical Frameworks : Link studies to broader concepts in organocatalysis or polymer chemistry to strengthen hypothesis-driven research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.